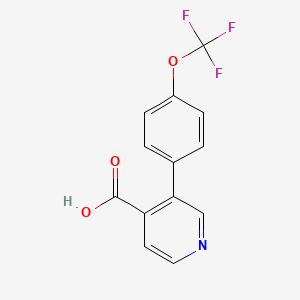

(R)-1-(Pyrazin-2-yl)ethanamine

Descripción general

Descripción

Synthesis Analysis

®-1-(Pyrazin-2-yl)ethanamine can be synthesized through various methods. One such approach involves the reaction of SmCl3·6H2O with 5-(pyrazin-2-yl)tetrazole-2-acetic acid (Hpztza) in the presence of potassium hydroxide . The resulting compound, [Sm(pztza)2(H2O)6]·pztza·3H2O , has been structurally characterized using elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction .

Chemical Reactions Analysis

®-1-(Pyrazin-2-yl)ethanamine can participate in various chemical reactions. For instance, it may undergo ammonolysis to form ureas bearing 2-pyridyl units. This reaction is metal- and column-free, allowing for nearly quantitative conversions. The resulting ureas could have potential applications as ASK1 inhibitors .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Biochemical Interactions and Protein Binding

One study investigated the peculiar reactivity of di-imine copper(II) complexes, including derivatives with pyrazin-2-yl groups, in their binding to serum albumin proteins. These complexes demonstrated selective interactions with human and bovine serum albumin, suggesting potential applications in understanding metal-protein interactions and designing metal-based therapeutics (Silveira et al., 2013).

Material Science and Catalysis

Another area of application is in material science and catalysis, where pyrazine derivatives are used as intermediates in the synthesis of heterocyclic compounds. These derivatives show promise in the development of antimycobacterial drugs and food flavorants, highlighting their versatility in both medicinal chemistry and the food industry (Kučerová-Chlupáčová et al., 2008).

Synthesis of Chiral Complexes

The synthesis of chiral (imino)pyridine/phosphine palladium(II) complexes, involving derivatives of (R)-1-(Pyrazin-2-yl)ethanamine, has been reported. These complexes are utilized as catalysts in methoxycarbonylation reactions of styrene, showcasing their application in synthetic organic chemistry and industrial processes to produce esters (Ngcobo et al., 2021).

Antimicrobial and Antifungal Activities

Derivatives of this compound have been explored for their antimicrobial and antifungal activities. Compounds synthesized from this structure have shown varying degrees of effectiveness against bacterial and fungal strains, indicating their potential as lead compounds in the development of new antimicrobial agents (Pejchal et al., 2015).

Fluorescent Materials and Optical Properties

The photoluminescence (PL) and circularly polarized luminescence (CPL) of materials derived from this compound have been studied, revealing the ability to modulate these properties through external stimuli. Such materials demonstrate potential applications in the development of optical devices and sensors (Li et al., 2016).

Propiedades

IUPAC Name |

(1R)-1-pyrazin-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGXIHLJMZQHJY-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50739191 | |

| Record name | (1R)-1-(Pyrazin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270209-27-2 | |

| Record name | (1R)-1-(Pyrazin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B3046611.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3046612.png)

![N-cyclohexyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3046613.png)

![N-benzyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3046614.png)

![[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3046621.png)